2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
Description
This compound features a pyrimidinone core (6-oxopyrimidin-1(6H)-yl) substituted with a 4-fluorophenyl group at the 4-position. The acetamide linker connects this core to a 2-methoxyphenethyl moiety.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-28-19-5-3-2-4-16(19)10-11-23-20(26)13-25-14-24-18(12-21(25)27)15-6-8-17(22)9-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPXMQRNXRRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H18FN3O2
- Molecular Weight: 303.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the pyrimidine core facilitates interactions with biological macromolecules.
Potential Targets:
- Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors: It could modulate receptor activity related to neurotransmission or other physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticonvulsant Activity: Similar compounds have shown efficacy in models of epilepsy, suggesting that this molecule may also possess anticonvulsant properties. Initial studies should focus on its performance in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models.
- Analgesic Effects: The structural similarity to known analgesics suggests potential pain-relieving properties. Studies assessing its effectiveness in animal models of pain could provide insights.
Study 1: Anticonvulsant Activity Evaluation
A study conducted on related pyrimidine derivatives showed promising anticonvulsant activity. In this study, various derivatives were synthesized and evaluated for their efficacy using MES and PTZ models. The findings indicated that modifications to the pyrimidine core significantly influenced anticonvulsant potency.
| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| A | 100 | Yes | No |
| B | 300 | Yes | Yes |
| C | 100 | No | Yes |
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the introduction of specific functional groups, such as methoxy or fluorine substituents, could enhance biological activity. The study emphasized the importance of lipophilicity and electronic effects on binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Pyrimidinone vs. Pyridazinone Derivatives The pyrimidinone core in the target compound differs from pyridazinone-based analogs (e.g., compounds 6e–6h in ). Pyridazinones have two adjacent nitrogen atoms in the six-membered ring, which may alter electronic distribution and binding modes compared to pyrimidinones. For instance, pyridazinones in 6e–6h show IR C=O stretches at 1664–1681 cm⁻¹, slightly higher than typical pyrimidinones (~1650–1670 cm⁻¹), suggesting stronger dipole interactions .
- Pyrimidin-2-ylamino Analogs Compound 4j () contains a pyrimidin-2-ylamino group linked to a phenylacetamide. This structural difference may explain its lower reported solubility compared to the target compound .
Substituent Effects
- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl The 4-fluorophenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to chlorophenyl analogs (e.g., 6h in , logP ~3.8). Fluorine’s electronegativity may also improve binding specificity, as seen in SARS-CoV-2 protease inhibitors where fluorophenyl groups stabilize interactions with Gly143 .
Acetamide Linker Variations
The target compound’s acetamide linker is structurally analogous to 4j () but differs from thioacetamide derivatives (e.g., 9 in ). Thioamides exhibit lower metabolic stability due to susceptibility to oxidation, whereas the acetamide in the target compound may offer better pharmacokinetic profiles .
Data Table: Structural and Functional Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
